molecular formula C15H14O B072148 2,4-Dimethylbenzophenone CAS No. 1140-14-3

2,4-Dimethylbenzophenone

Cat. No. B072148
CAS RN: 1140-14-3
M. Wt: 210.27 g/mol
InChI Key: UYSQHMXRROFKRN-UHFFFAOYSA-N
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Patent
US06998497B2

Procedure details

Benzoic acid (0.31 g, 2.5 mmol), m-xylene (0.53 g, 5.0 mmol), [bmim][NTf2] (0.50 g) and M(NTf2)2 (M=Co (0.14 g, 0.25 mmol), or Zn (0.15 g, 0.25 mmol) were placed in flasks equipped with stirrers and condensers. The contents of the flask were heated under reflux (ca 140-150 ° C.) for 2 days, then cooled to room temperature. The products were analysed by gas chromatographic analysis and found to give 93 and 87% conversions (for Co and Zn bis-triflimide reactions respectively) to 2,4-dimethylbenzophenone and, it is believed to be, 2,6-dimethylbenzophenone (11:1 isomer ratio in both cases). The results show that zinc and cobalt bis-triflimide have been found to catalyse the benzoylation of m-xylene with benzoic acid. The reaction is slower that the corresponding reaction with benzoyl chloride. The catalyst was recycled and the reaction was repeated. The results of the repeat experiment are shown in Table 4.
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
[Compound]
Name
[bmim][NTf2]
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]1([CH3:17])[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[CH:11]=1>[Zn]>[CH3:17][C:10]1[CH:11]=[C:12]([CH3:16])[CH:13]=[CH:14][C:15]=1[C:1]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
0.53 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
[bmim][NTf2]
Quantity
0.5 g
Type
reactant
Smiles
Name
M(NTf2)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Co
Quantity
0.14 g
Type
reactant
Smiles
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrers and condensers
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux (ca 140-150 ° C.) for 2 days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.